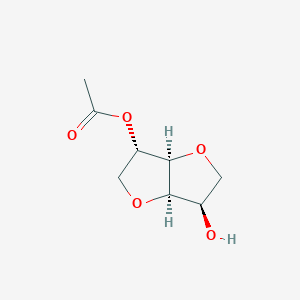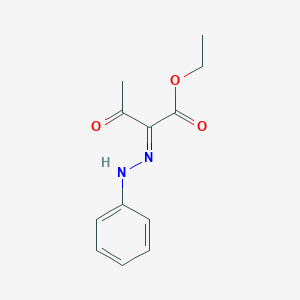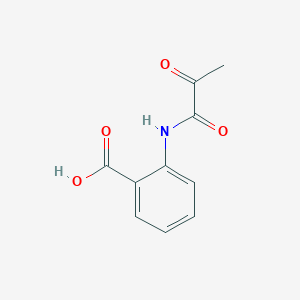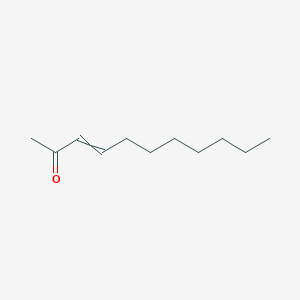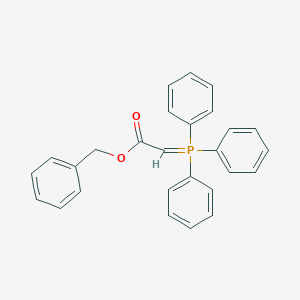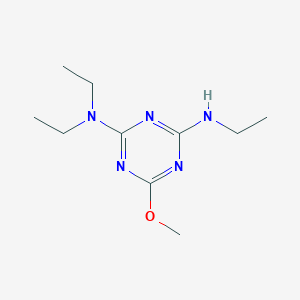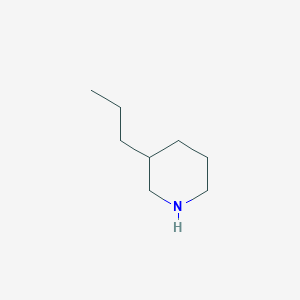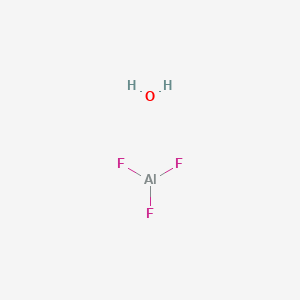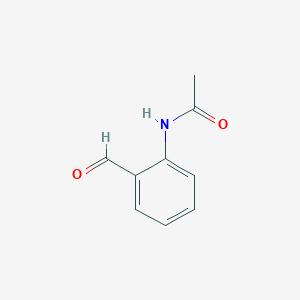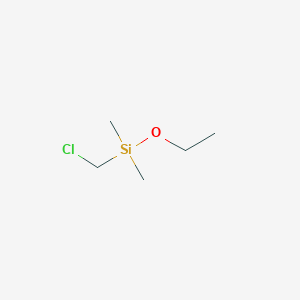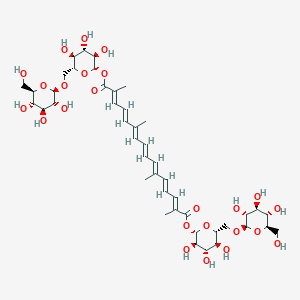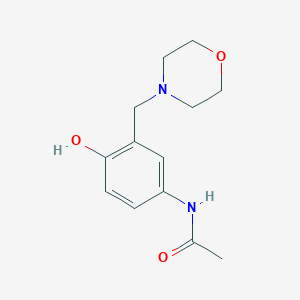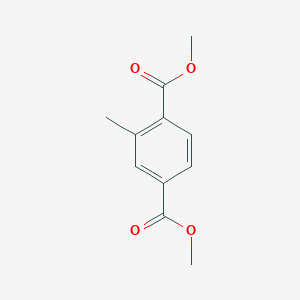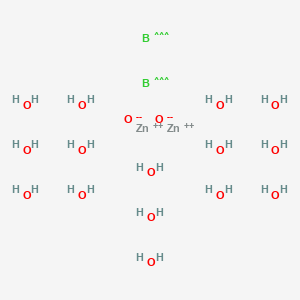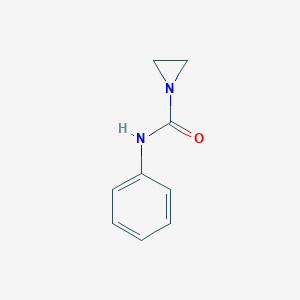
1-Aziridinecarboxanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aziridinecarboxanilide, also known as AZC, is a chemical compound that belongs to the family of aziridines. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. AZC has a unique chemical structure that makes it an attractive candidate for drug development and other research applications.
Wirkmechanismus
1-Aziridinecarboxanilide works by binding to the active site of enzymes that are essential for the growth and survival of cancer cells, viruses, and bacteria. This binding prevents the enzymes from carrying out their normal functions, which ultimately leads to the death of the cells. 1-Aziridinecarboxanilide has been shown to be highly selective for certain enzymes, which makes it an attractive candidate for drug development.
Biochemische Und Physiologische Effekte
1-Aziridinecarboxanilide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, viruses, and bacteria. It has also been shown to have anti-inflammatory and immunomodulatory effects. Additionally, 1-Aziridinecarboxanilide has been shown to have a low toxicity profile, which makes it an attractive candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Aziridinecarboxanilide in lab experiments is its high selectivity for certain enzymes. This makes it possible to study the effects of inhibiting specific enzymes on various biological processes. Additionally, 1-Aziridinecarboxanilide has a low toxicity profile, which makes it safe to use in lab experiments. One limitation of using 1-Aziridinecarboxanilide is its high cost, which can limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 1-Aziridinecarboxanilide. One area of research is the development of new drugs that are based on the structure of 1-Aziridinecarboxanilide. Another area of research is the development of new materials, such as polymers and coatings, that are based on the unique properties of 1-Aziridinecarboxanilide. Additionally, research is needed to better understand the mechanism of action of 1-Aziridinecarboxanilide and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 1-Aziridinecarboxanilide involves the reaction of aniline with chloroacetyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with sodium azide to form the aziridine ring. The final product is obtained by hydrolysis of the azide group with an acid catalyst. This method has been optimized to yield high purity and high yield of 1-Aziridinecarboxanilide.
Wissenschaftliche Forschungsanwendungen
1-Aziridinecarboxanilide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. 1-Aziridinecarboxanilide works by inhibiting the activity of enzymes that are essential for the growth and survival of cancer cells, viruses, and bacteria. It has also been shown to have potential applications in the development of new materials, such as polymers and coatings.
Eigenschaften
CAS-Nummer |
13279-22-6 |
|---|---|
Produktname |
1-Aziridinecarboxanilide |
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
N-phenylaziridine-1-carboxamide |
InChI |
InChI=1S/C9H10N2O/c12-9(11-6-7-11)10-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |
InChI-Schlüssel |
ZYPIAZBAHRUTGU-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1CN1C(=O)NC2=CC=CC=C2 |
Andere CAS-Nummern |
13279-22-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



